molecular formula C11H17N3 B13100428 N-(2-pyridin-3-ylethyl)pyrrolidin-2-amine

N-(2-pyridin-3-ylethyl)pyrrolidin-2-amine

Cat. No.: B13100428
M. Wt: 191.27 g/mol
InChI Key: VLGRLWJFRCWKGD-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Amines in Medicinal Chemistry

Heterocyclic amines are organic compounds that contain at least one cyclic structure with atoms of at least two different elements, including a nitrogen atom. This class of compounds is of paramount importance in medicinal chemistry, forming the backbone of a vast array of pharmaceuticals. chemicalbook.com The presence of heteroatoms, such as nitrogen, oxygen, and sulfur, within a ring structure imparts unique physicochemical properties that are often crucial for biological activity. cymitquimica.com These properties include modulated lipophilicity, polarity, and the ability to participate in hydrogen bonding, all of which influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. cymitquimica.com

Nitrogen-containing heterocycles are particularly prevalent in biologically active molecules, including many vitamins, alkaloids, and antibiotics. Their ability to interact with biological targets such as enzymes and receptors through various non-covalent interactions makes them privileged structures in drug design. cymitquimica.com The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, as a hydrogen bond donor, facilitating strong and specific binding to protein targets. It is estimated that over 85% of all biologically active chemical entities contain a heterocycle. cymitquimica.com

Overview of the Pyrrolidine (B122466) and Pyridine (B92270) Scaffold in Bioactive Compounds

The molecular framework of N-(2-pyridin-3-ylethyl)pyrrolidin-2-amine is built upon two fundamental heterocyclic scaffolds: pyrrolidine and pyridine. Both are frequently incorporated into the structures of successful therapeutic agents.

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a versatile scaffold widely utilized by medicinal chemists. drugbank.commdpi.com Its non-planar, three-dimensional structure allows for the exploration of pharmacophore space in ways that flat aromatic rings cannot. drugbank.commdpi.com The stereochemistry of the pyrrolidine ring is a key feature, as the presence of chiral centers can lead to different biological profiles for different stereoisomers. drugbank.com This scaffold is a core component of numerous natural alkaloids and is found in a variety of approved drugs with diverse therapeutic applications. researchgate.netnih.gov

Examples of Drugs Containing a Pyrrolidine Scaffold Therapeutic Class
CaptoprilAntihypertensive (ACE inhibitor) bldpharm.com
AniracetamNootropic (Anti-Alzheimer) researchgate.net
ClindamycinAntibacterial researchgate.net
ProcyclidineAnticholinergic (for Parkinson's disease) researchgate.netnih.gov
RolipramAntidepressant researchgate.net

The pyridine ring is a six-membered aromatic heterocycle that is an isostere of benzene. nih.gov Its inclusion in a molecule can significantly impact pharmacological properties, such as improving metabolic stability, enhancing permeability, and resolving protein-binding issues. rsc.org The nitrogen atom in the pyridine ring can participate in hydrogen bonding and influences the electronic properties of the molecule. nih.gov Pyridine and its derivatives are integral to many natural products, including vitamins like niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6), as well as alkaloids like nicotine (B1678760). rsc.orgnih.gov This scaffold is present in a multitude of FDA-approved drugs across various therapeutic areas. mdpi.comwikipedia.org

Examples of Drugs Containing a Pyridine Scaffold Therapeutic Class
IsoniazidAntitubercular nih.gov
AmlodipineAntihypertensive (Calcium channel blocker)
ImatinibAnticancer (Kinase inhibitor) mdpi.com
AtazanavirAntiviral (Protease inhibitor) mdpi.com
OmeprazoleAntiulcer (Proton pump inhibitor)

Historical Perspective of Analogous Compounds in Drug Discovery Research

The structure of this compound bears a resemblance to nicotine, a well-known alkaloid containing both a pyridine and a pyrrolidine ring. nih.gov This structural similarity suggests that the compound could potentially interact with nicotinic acetylcholine (B1216132) receptors (nAChRs). nAChRs are ligand-gated ion channels found throughout the central and peripheral nervous systems that play a critical role in various physiological processes.

The study of nAChRs has a long history, with nicotine itself being isolated in 1828. However, it was the discovery of nicotine's positive effects on memory in the mid-1980s that spurred significant interest in the development of nAChR agonists for therapeutic purposes. This led to extensive research into compounds that could mimic the action of acetylcholine at these receptors.

Drug discovery efforts have focused on developing ligands with selectivity for different nAChR subtypes, such as the α4β2 and α7 subtypes, which are prevalent in the brain. nih.gov The goal has been to harness the potential cognitive-enhancing and neuroprotective effects of nAChR activation while minimizing the undesirable effects associated with nicotine, such as addiction and cardiovascular side effects. nih.gov The development of nAChR agonists and modulators is an active area of research for neurodegenerative disorders like Alzheimer's disease and schizophrenia, as well as for attention-deficit hyperactivity disorder (ADHD) and nicotine addiction. Compounds that combine the pyridine and a nitrogen-containing saturated ring, like the subject of this article, fit within this historical and ongoing research paradigm.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

N-(2-pyridin-3-ylethyl)pyrrolidin-2-amine

InChI

InChI=1S/C11H17N3/c1-3-10(9-12-6-1)5-8-14-11-4-2-7-13-11/h1,3,6,9,11,13-14H,2,4-5,7-8H2

InChI Key

VLGRLWJFRCWKGD-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)NCCC2=CN=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 2 Pyridin 3 Ylethyl Pyrrolidin 2 Amine

Diverse Synthetic Routes to N-(2-pyridin-3-ylethyl)pyrrolidin-2-amine

The synthesis of this compound would likely involve the formation of a carbon-nitrogen bond between a 2-(pyridin-3-yl)ethyl moiety and a pyrrolidin-2-amine (B12981798) precursor. Several established synthetic strategies could be adapted for this purpose.

Pyridine (B92270) Derivative Coupling with Pyrrolidine (B122466) Moieties

A common approach for forming such C-N bonds is through the coupling of a suitable pyridine derivative with a pyrrolidine synthon. One potential route involves the reaction of a 2-(pyridin-3-yl)ethyl halide (e.g., chloride or bromide) with 2-aminopyrrolidine. This nucleophilic substitution reaction would likely be carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct.

Another plausible method is reductive amination. This would involve the reaction of 3-pyridineacetaldehyde with 2-aminopyrrolidine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Potential Reactants for Coupling Reaction Type Key Reagents
3-(2-chloroethyl)pyridine & 2-aminopyrrolidineNucleophilic SubstitutionBase (e.g., K₂CO₃, Et₃N)
3-Pyridineacetaldehyde & 2-aminopyrrolidineReductive AminationReducing agent (e.g., NaBH(OAc)₃)

Grignard Reagent-Mediated Synthesis Approaches

Grignard reagents offer a versatile method for forming carbon-carbon bonds, which could be a key step in constructing the 2-(pyridin-3-yl)ethyl side chain before its attachment to the pyrrolidine ring. For instance, a Grignard reagent derived from a haloethylpyridine could react with a suitable electrophile.

More directly, the synthesis of substituted pyridines can sometimes be achieved by the addition of Grignard reagents to pyridine N-oxides. A generalized approach could involve the reaction of a suitable Grignard reagent with a pyridine N-oxide derivative, followed by subsequent chemical modifications to yield the final product. However, the specific application of this method to synthesize this compound is not documented.

Catalytic Methods in this compound Synthesis

Modern organic synthesis heavily relies on catalytic methods to enhance efficiency and selectivity. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. A hypothetical application could involve the coupling of an appropriately functionalized pyrrolidine derivative with a pyridine-containing coupling partner in the presence of a palladium catalyst and a suitable ligand.

Additionally, catalytic hydrogenation is a key process. For example, the synthesis could potentially start from a precursor containing a nitro group, which is then catalytically hydrogenated to an amine. A possible precursor could be a nitropyridine derivative that is coupled with the pyrrolidine moiety before the reduction of the nitro group.

Catalytic Method Potential Application Typical Catalysts/Reagents
Buchwald-Hartwig AminationC-N bond formationPalladium catalyst, phosphine (B1218219) ligand, base
Catalytic HydrogenationReduction of a precursorPalladium on carbon (Pd/C), H₂ gas

Functionalization and Derivatization Strategies for this compound

Once synthesized, the functional groups within this compound—namely the pyridine ring and the secondary and primary amine groups—offer sites for further chemical modification.

Oxidation Reactions and Product Characterization

The nitrogen atom of the pyridine ring is susceptible to oxidation, typically leading to the corresponding N-oxide. Common oxidizing agents for this transformation include hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide would exhibit different electronic properties and reactivity compared to the parent pyridine.

The secondary amine in the pyrrolidine ring could also be a site for oxidation, though this can be more complex and may lead to a mixture of products, including hydroxylamines or imines, depending on the reaction conditions and the oxidant used. Stronger oxidizing agents like potassium permanganate (B83412) could potentially lead to cleavage of the pyrrolidine ring.

Characterization of the oxidation products would rely on standard spectroscopic techniques. For N-oxidation of the pyridine ring, a downfield shift of the pyridine protons in the ¹H NMR spectrum would be expected. Infrared (IR) spectroscopy would show a characteristic N-O stretching vibration. Mass spectrometry would confirm the addition of an oxygen atom with a corresponding increase in the molecular weight by 16 amu.

Reduction Pathways for this compound

The pyridine ring of this compound can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. This transformation typically requires a catalyst such as platinum oxide (PtO₂) or rhodium on alumina (B75360) (Rh/Al₂O₃) and is often carried out under elevated hydrogen pressure. The reduction of the aromatic pyridine ring to a saturated piperidine ring would significantly alter the compound's geometry and basicity.

The successful reduction would be confirmed by the disappearance of the aromatic proton signals in the ¹H NMR spectrum and the appearance of new signals in the aliphatic region corresponding to the protons on the newly formed piperidine ring.

Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring, a core component of this compound, possesses a unique electronic structure that dictates its reactivity towards nucleophiles. As a heteroaromatic compound, the presence of the electronegative nitrogen atom renders the ring electron-deficient, particularly at the α (C2, C6) and γ (C4) positions. This electron deficiency facilitates nucleophilic aromatic substitution (SNAr), a critical class of reactions for the functionalization of pyridine derivatives.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. A nucleophile attacks an electron-deficient carbon atom of the pyridine ring, forming a high-energy anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken in this intermediate. In the subsequent step, a leaving group, often a halide, is expelled, and the aromaticity of the ring is restored.

The regioselectivity of this reaction is highly dependent on the position of the leaving group and the electronic nature of the ring. Nucleophilic attack is strongly favored at the C2 and C4 positions because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate. In contrast, attack at the C3 position does not allow for this stabilization, making the corresponding intermediate significantly less stable and the reaction kinetically disfavored. quimicaorganica.orgyoutube.com

For this compound, the substituent is located at the C3 position. Direct nucleophilic displacement of a group at this position is inherently difficult. Therefore, functionalization of the pyridine ring in this molecule via SNAr would typically require the pre-existence of a good leaving group (like a halogen) at the C2, C4, or C6 positions. For instance, a hypothetical 2-chloro-3-(2-(pyrrolidin-2-ylamino)ethyl)pyridine could undergo nucleophilic substitution with various nucleophiles at the C2 position.

A classic example of nucleophilic substitution on pyridine itself is the Chichibabin reaction, which involves the amination of pyridine at the 2-position using sodium amide (NaNH₂). This reaction is powerful enough to displace a hydride ion (H⁻), which is typically a very poor leaving group. youtube.com

The general reactivity pattern for halopyridines is another key illustration. 2- and 4-halopyridines are significantly more reactive towards nucleophiles than 3-halopyridines. The reaction of a 2-chloropyridine (B119429) with sodium methoxide, for example, proceeds under relatively mild conditions to yield 2-methoxypyridine. youtube.com The meta-substituted isomer, 3-chloropyridine, would require much harsher conditions to react, if at all.

Position of Leaving GroupRelative Reactivity in SNArStability of Intermediate
C2 (ortho)HighHigh (Charge delocalized to N)
C3 (meta)Very LowLow (No charge delocalization to N)
C4 (para)HighHigh (Charge delocalized to N)

This interactive table summarizes the relative reactivity of different positions on the pyridine ring towards nucleophilic aromatic substitution.

Chemodivergent Synthetic Approaches to this compound and Related Structures

Chemodivergent synthesis is a powerful strategy that enables the formation of structurally distinct products from a single, common starting material by carefully tuning reaction conditions. This approach offers significant advantages in terms of efficiency and molecular diversity. The control over the reaction pathway can be achieved by modifying parameters such as the catalyst, solvent, temperature, or reagents. rsc.org

While specific chemodivergent routes leading directly to this compound are not extensively documented in the literature, the principles of this strategy can be applied to the synthesis of its core components and related structures. For example, a common precursor could be selectively guided to form either the substituted pyridine moiety or the pyrrolidine ring, which could then be coupled.

A notable example of chemodivergence in the synthesis of N-heterocycles is the reaction of azido-diynes. By switching the catalyst from copper to gold, the reaction of the same starting materials can be directed to produce different heterocyclic scaffolds. The copper-catalyzed reaction yields pyrrolo[3,4-c]quinolin-1-ones, whereas the gold-catalyzed pathway leads to the formation of pyrrolo[2,3-b]indoles. researchgate.netnih.gov This catalyst-based control allows for the divergent formation of distinct molecular architectures from an identical precursor.

CatalystStarting MaterialProductReference
CopperAzido-diynePyrrolo[3,4-c]quinolin-1-one researchgate.netnih.gov
GoldAzido-diynePyrrolo[2,3-b]indole researchgate.netnih.gov

This interactive table illustrates a catalyst-controlled chemodivergent synthesis of different N-heterocycles from a common precursor.

Applying this logic to the synthesis of this compound and its analogs, one could envision a precursor containing both the latent functionalities for the pyridine and pyrrolidine rings. For instance, a linear amino-alkyne or amino-alkene precursor could be subjected to different catalytic systems. One catalyst might promote an intramolecular cyclization to form the pyrrolidine ring, leaving a functional group handle for the subsequent formation or attachment of the pyridine ring. A different catalyst or set of conditions could favor a cyclization/aromatization sequence to first form the pyridine ring, followed by the construction of the pyrrolidine moiety.

The versatility of isothiocyanate intermediates has also been harnessed in the divergent synthesis of various N-heterocycles, showcasing how a single reactive intermediate can be channeled into different cyclization pathways to generate diverse products like 2-thioxo-quinazolinones or 2-imino thiazolines. rsc.org Such strategies underscore the potential for developing sophisticated, chemodivergent routes to complex molecules like this compound, enabling access to a range of related structures for further investigation.

Preclinical Pharmacological and Biological Investigations of N 2 Pyridin 3 Ylethyl Pyrrolidin 2 Amine

Target Identification and Characterization

Enzyme Inhibition Profiling of N-(2-pyridin-3-ylethyl)pyrrolidin-2-amine

No studies detailing the inhibitory effects of this compound on any enzyme class were identified.

Kinase Inhibition Studies

There is no available data on the screening or evaluation of this compound against any kinase targets.

Modulation of Cellular Processes via Enzyme Activity

Information regarding the modulation of cellular pathways or processes through the enzymatic activity of this compound is not available in the current body of scientific literature.

Receptor Interaction Studies of this compound

No research has been published that investigates the binding affinity or functional activity of this compound at any receptor.

Analysis of Agonist/Antagonist Activities

There are no available studies that characterize this compound as an agonist or antagonist at any specific receptor.

Elucidation of Mechanism of Action (MoA)

Due to the lack of target identification and characterization studies, the mechanism of action for this compound has not been elucidated.

Molecular Pathways Affected by this compound

Direct research delineating the specific molecular pathways affected by this compound is not extensively detailed in publicly available literature. However, the compound's structure, which incorporates both a pyridine (B92270) and a pyrrolidine (B122466) ring, suggests potential interaction with pathways where these individual moieties are known to be active.

The pyridine ring is a fundamental component of nicotine (B1678760), and its metabolism in biological systems involves well-documented routes such as the pyridine pathway. researchgate.net This pathway typically involves hydroxylation of the pyridine ring as an initial step in the catabolism of nicotine and related compounds. researchgate.netresearchgate.net The pyrrolidine ring, also a key component of nicotine, is metabolized through a separate pyrrolidine pathway, which can involve dehydrogenation. researchgate.netresearchgate.net The presence of both scaffolds in this compound suggests it may be a substrate for enzymes involved in these metabolic routes, potentially influencing cellular processes related to xenobiotic degradation.

Interaction with Specific Enzymes and Receptors within Biological Systems

The pyrrolidine scaffold is a versatile pharmacophore present in numerous natural products and approved pharmaceuticals. nih.govnih.gov Its nitrogen atom can act as a hydrogen bond donor or, when substituted, a hydrogen bond acceptor, facilitating interactions with biological targets. pharmablock.com The basicity of the pyrrolidine nitrogen is a key characteristic that can be modulated by substituents, influencing its binding affinity to enzymes and receptors. nih.gov

Pyrrolidine-containing compounds have been developed as antagonists for specific receptors, such as the CXCR4 chemokine receptor, which is involved in cancer metastasis. nih.gov For instance, certain derivatives incorporating pyrrolidine have shown the ability to inhibit CXCL12-induced cytosolic calcium flux, a key signaling event mediated by CXCR4. nih.gov While direct binding data for this compound is not available, its structure suggests the potential for interaction with various receptor types, including G-protein coupled receptors and enzymes like cyclooxygenases or kinases, which are common targets for molecules containing the pyrrolidine motif. nih.govnih.gov

In Vitro Efficacy Assessments

Anticancer Activity in Established Cell Lines

While studies on the specific anticancer activity of this compound are limited, research on related pyridine and pyrrolidine derivatives demonstrates the antiproliferative potential of these structural motifs against various cancer cell lines. mdpi.com The inclusion of functional groups such as -OH and -NH2 on pyridine derivatives has been shown to enhance antiproliferative activity, whereas bulky groups or halogens may decrease it. mdpi.com

The antiproliferative effects of various analogs have been quantified through in vitro assays measuring cell viability, often reported as IC₅₀ values. For example, certain spiro-pyridine derivatives have shown significant cytotoxic activity against human colorectal carcinoma (Caco-2) and hepatocellular carcinoma (HepG-2) cell lines. rsc.org One derivative, compound 7 in the cited study, was particularly effective against Caco-2 cells, with an IC₅₀ value lower than that of the reference drug Doxorubicin. rsc.org Similarly, pyrrolidine derivatives containing a thiophene (B33073) moiety have demonstrated good activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC₅₀ values comparable to doxorubicin. nih.gov

Compound ClassDerivative ExampleCell LineIC₅₀ (µM)
Spiro-pyridineCompound 5 HepG-29.78 ± 0.7
Spiro-pyridineCompound 7 HepG-27.83 ± 0.5
Spiro-pyridineCompound 8 HepG-213.61 ± 1.2
Spiro-pyridineCompound 5 Caco-210.58 ± 0.8
Spiro-pyridineCompound 7 Caco-28.90 ± 0.6
Spiro-pyridineCompound 8 Caco-28.42 ± 0.7
Thiophen-pyrrolidineCompound 37e MCF-717
Thiophen-pyrrolidineCompound 37e HeLa19

This table presents IC₅₀ values for representative pyridine and pyrrolidine analogs against various cancer cell lines, as reported in the literature. nih.govrsc.org

Antimicrobial Research of Analogs

Analogs containing the pyrrolidine and pyridine scaffolds have been investigated for their antimicrobial properties. Pyrrolidine derivatives are essential structural units in many compounds possessing biological functions, including antimicrobial activity. nih.gov Studies on substituted 2-aminopyridine (B139424) derivatives have identified compounds with potent activity against Gram-positive bacteria. nih.gov For instance, one 2-aminopyridine derivative, compound 2c in the referenced study, demonstrated a very low Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus and Bacillus subtilis. nih.gov Similarly, certain N-arylsuccinimide and azo derivatives of pyrrolidine-2,5-dione have shown moderate to low antimicrobial activity against a range of bacterial and fungal species. nih.govresearchgate.net

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)
2-AminopyridineCompound 2c S. aureus0.039
2-AminopyridineCompound 2c B. subtilis0.039
Pyrrolidine-2,5-dioneN-arylsuccinimide (5) Bacteria32 - 128
Pyrrolidine-2,5-dioneAzo derivative (8) Bacteria16 - 64
Pyrrolidine-2,5-dioneN-arylsuccinimide (5) Yeasts64 - 128
Pyrrolidine-2,5-dioneAzo derivative (8) Yeasts64 - 256

This table summarizes the Minimum Inhibitory Concentration (MIC) values for selected pyridine and pyrrolidine analogs against various microorganisms. nih.govnih.govresearchgate.net

Anti-fibrotic Potential of Related Pyrimidine (B1678525) Derivatives

While structurally distinct from this compound, pyrimidine derivatives represent a class of compounds with recognized anti-fibrotic potential. nih.govmdpi.com A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their biological activity against immortalized rat hepatic stellate cells (HSC-T6), a key cell type in liver fibrosis. nih.govmdpi.comresearchgate.net Several of these compounds exhibited better anti-fibrotic activities than the reference drug Pirfenidone. nih.govmdpi.com The most potent compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m ) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q ), showed IC₅₀ values of 45.69 µM and 45.81 µM, respectively. nih.govmdpi.comresearchgate.net Further investigation revealed that these compounds effectively inhibited the expression of collagen and reduced the content of hydroxyproline (B1673980) in the cell culture medium, indicating their potential as inhibitors of collagen production in vitro. nih.govmdpi.comresearchgate.net

Compound NameCell LineIC₅₀ (µM)
ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m )HSC-T645.69
ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q )HSC-T645.81

This table shows the anti-fibrotic activity of lead pyrimidine derivatives against immortalized rat hepatic stellate cells (HSC-T6). nih.govmdpi.comresearchgate.net

Other Biological Activities from Analogous Heterocyclic Amines (e.g., anti-mycobacterial, α-amylase/α-glucosidase inhibition)

While direct studies on the anti-mycobacterial or enzyme inhibitory activities of this compound are not extensively documented, research on structurally similar heterocyclic amines provides valuable insights into its potential biological profile.

Anti-mycobacterial Activity:

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel therapeutic agents. nih.gov Heterocyclic compounds, particularly those containing pyridine and pyrimidine rings, have shown promise in this area. For instance, a series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines has been investigated for their inhibitory activity against mycobacterial ATP synthase. nih.gov These compounds share a pyridinylmethylamine substructure, which is analogous to the pyridinylethylamine moiety of the title compound.

Structure-activity relationship (SAR) studies on these pyrazolopyrimidine derivatives revealed that compounds with a 3-(4-fluoro)phenyl group and various 5-alkyl, 5-aryl, or 5-heteroaryl substituents exhibited potent in vitro growth inhibition of M. tuberculosis. nih.gov Notably, the 7-(2-pyridylmethylamine) side chain was identified as being optimal for activity in a related series of compounds. nih.gov This suggests that the pyridine ring and the secondary amine are crucial for the anti-mycobacterial effect, likely through interactions with the target enzyme. Although the ethyl linker in this compound differs from the methyl linker in these reported compounds, the shared structural motifs suggest that it could also exhibit anti-mycobacterial properties.

α-Amylase and α-Glucosidase Inhibition:

Inhibitors of α-amylase and α-glucosidase are important therapeutic targets for managing type 2 diabetes mellitus, as they can delay carbohydrate digestion and reduce postprandial hyperglycemia. nih.govmui.ac.irresearchgate.netdoaj.org Pyrrolidine derivatives have been explored for this purpose. For example, a study on N-substituted-acetylpyrrolidine derivatives, specifically N-(benzyl)-2-acetylpyrrolidine (4a) and N-(tosyl)-2-acetylpyrrolidine (4b), demonstrated their potential to inhibit both α-glucosidase and α-amylase. nih.govresearchgate.netdoaj.org

Compound 4a showed the highest inhibitory activity against α-glucosidase with an IC50 value of 0.52 ± 0.02 mM, while its activity against α-amylase was lower (IC50 = 3.21 ± 0.65 mM). nih.gov Compound 4b also exhibited inhibitory effects, with IC50 values of 1.64 ± 0.08 mM for α-glucosidase and 2.72 ± 0.09 mM for α-amylase. nih.gov Kinetic studies indicated a mixed-type inhibition for both compounds against both enzymes. nih.govmui.ac.irresearchgate.netdoaj.org These findings highlight the potential of the N-substituted pyrrolidine scaffold as a starting point for designing dual α-amylase/α-glucosidase inhibitors.

Another study on pyrrolidine derivatives coupled with various aromatic amines demonstrated noteworthy inhibitory activity against α-amylase and α-glucosidase. nih.gov The 4-methoxy analogue (3g) was particularly potent, with IC50 values of 26.24 and 18.04 μg/mL against α-amylase and α-glucosidase, respectively. nih.gov This suggests that the nature of the substituent on the aromatic ring attached to the pyrrolidine core significantly influences the inhibitory activity. Given that this compound possesses both a pyrrolidine ring and a heterocyclic aromatic (pyridine) ring, it is plausible that it could exhibit inhibitory activity against these carbohydrate-metabolizing enzymes.

Inhibitory Activity of Analogous Pyrrolidine Derivatives Against α-Glucosidase and α-Amylase nih.govnih.gov
CompoundTarget EnzymeIC50 Value
N-(benzyl)-2-acetylpyrrolidine (4a)α-Glucosidase0.52 ± 0.02 mM
N-(benzyl)-2-acetylpyrrolidine (4a)α-Amylase3.21 ± 0.65 mM
N-(tosyl)-2-acetylpyrrolidin (4b)α-Glucosidase1.64 ± 0.08 mM
N-(tosyl)-2-acetylpyrrolidin (4b)α-Amylase2.72 ± 0.09 mM
4-methoxy analogue (3g)α-Amylase26.24 µg/mL
4-methoxy analogue (3g)α-Glucosidase18.04 µg/mL

Structure-Activity Relationship (SAR) Studies

The biological activity of pyrrolidine derivatives is significantly influenced by the nature and position of substituents on the pyrrolidine ring and any attached heterocyclic systems. bohrium.comresearchgate.netresearchgate.netnih.govnih.gov

In the context of anticancer activity, diverse substitution patterns on the pyrrolidine ring have been shown to regulate the activity against various cancer cell lines. bohrium.comresearchgate.net The introduction of spirooxindole, thiazole, or metal complexes to the pyrrolidine core has yielded compounds with significant anti-proliferative activities. bohrium.comresearchgate.net The specific substituents on these appended moieties also play a crucial role in determining the potency and selectivity of the compounds. bohrium.comresearchgate.net

The presence and nature of heterocyclic ring systems attached to the pyrrolidine core are critical determinants of biological activity. nih.gov In the case of this compound, the pyridine ring is expected to significantly influence its pharmacological profile.

Studies on (S)-pyrrolidines as CXCR4 chemokine receptor antagonists demonstrated the importance of the pyridine ring's substitution pattern. nih.gov Among a series of derivatives, a compound with a 3-methyl group on the pyridine ring showed excellent binding affinity to the CXCR4 receptor (IC50 = 79 nM). nih.gov This highlights that even small modifications to the pyridine ring can have a profound impact on biological activity.

Computational and Molecular Modeling Studies

Computational methods, such as ligand-target docking simulations, are powerful tools for elucidating the potential binding modes of small molecules to their biological targets and predicting their binding affinities. researchgate.netbohrium.com

Molecular docking studies have been instrumental in understanding the interactions of pyrrolidine derivatives with various enzymes and receptors. For instance, in the development of pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors, docking simulations were used to correlate the experimental inhibitory activities with the predicted binding modes. nih.gov The results showed good agreement, suggesting that the most potent compounds formed stable complexes with the active sites of the enzymes. nih.gov

Similarly, docking studies of pyrrolidine-based 3-deoxysphingomyelin analogs as anticancer agents helped to rationalize their activity. researchgate.net In another example, docking simulations of spiro[pyrrolidine-3,3-oxindoles] with histone deacetylase 2 (HDAC2) confirmed probable binding interactions, supporting the experimental findings. nih.gov For this compound, docking studies could be employed to investigate its potential interactions with targets such as mycobacterial enzymes or carbohydrate-metabolizing enzymes, providing insights into the structural basis of its activity and guiding the design of more potent analogs.

Beyond predicting binding poses, computational models can also estimate the binding affinity of a ligand for its target. nih.govchoderalab.orgrsc.orgarxiv.org This is crucial for prioritizing compounds for synthesis and biological testing. Various scoring functions are used in docking programs to rank different poses and predict binding energies.

For a series of pyrrolidine pentamine derivatives, a correlation was observed between the calculated binding energies (ΔG) from molecular docking and the experimentally determined inhibitory activity. mdpi.com This demonstrates the utility of computational methods in predicting the biological potency of novel compounds.

More advanced techniques, such as machine learning and deep learning, are increasingly being used to improve the accuracy of binding affinity predictions. nih.govchoderalab.orgrsc.orgarxiv.org These methods can learn complex relationships between the structural features of a ligand-protein complex and its binding affinity, often outperforming traditional scoring functions. For a compound like this compound, these computational approaches could be invaluable for predicting its binding affinity to a range of potential biological targets, thereby helping to elucidate its mechanism of action and therapeutic potential.

Molecular Dynamics Simulations to Understand Ligand-Protein Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. In the context of pharmacology, MD simulations provide detailed insights into the dynamic interactions between a ligand, such as this compound, and its target protein at an atomic level. rsc.org This approach complements static molecular docking studies by offering a view of the conformational changes, stability of the binding pose, and the energetic landscape of the ligand-protein complex in a simulated physiological environment. uzh.chacs.org

The primary goal of performing MD simulations for a ligand-protein complex is to assess the stability of the docked pose and to characterize the nature of the interactions that maintain the complex. nih.gov For this compound, a simulation would typically start with the lowest energy conformation obtained from molecular docking, placed within the active site of a target receptor. This entire system is then solvated in a water box with appropriate ions to mimic physiological conditions, and the simulation is run for a duration, often in the nanosecond to microsecond range, to observe the system's behavior. researchgate.net

Several key parameters are analyzed during and after the simulation to understand the ligand-protein interactions:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial positions over the course of the simulation. A stable RMSD value for both the protein and the ligand suggests that the complex has reached equilibrium and the binding is stable. Significant fluctuations might indicate an unstable binding mode.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues in the protein. It helps in identifying which parts of the protein are flexible and which are rigid. High RMSF values in the binding site residues upon ligand binding could indicate induced-fit conformational changes, while stable RMSF values suggest a pre-organized binding pocket.

Hydrogen Bond Analysis: Hydrogen bonds are crucial for the specificity and affinity of ligand-protein interactions. MD simulations allow for the monitoring of the formation and breakage of hydrogen bonds between the ligand and the protein over time. For this compound, the pyridine nitrogen and the amine groups are potential hydrogen bond donors and acceptors that would be of particular interest.

Binding Free Energy Calculations: Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand-protein complex from the MD simulation trajectories. researchgate.net This provides a quantitative measure of the binding affinity.

While specific MD simulation data for this compound is not available in the public domain, studies on analogous compounds containing pyridine and pyrrolidine moieties show that these structures frequently engage in hydrogen bonding and π-alkyl or π-π stacking interactions with receptor active sites. tandfonline.comnih.gov For instance, the pyridine ring can interact with aromatic residues like tyrosine, phenylalanine, or tryptophan, while the pyrrolidine ring and ethyl-amine linker can form hydrogen bonds and van der Waals contacts with various residues.

To illustrate the potential findings from such a study, the following tables present hypothetical data from a simulated 100-nanosecond MD run of this compound with a hypothetical protein target.

Table 1: Illustrative RMSD Analysis of Ligand-Protein Complex

Time (ns)Protein Backbone RMSD (Å)Ligand RMSD (Å)
00.000.00
201.520.85
401.650.91
601.580.88
801.610.95
1001.630.92

Table 2: Illustrative Hydrogen Bond Occupancy

Ligand AtomProtein ResidueOccupancy (%)
Pyridine-NTYR-150 (OH)75.4
Amine-NHASP-85 (OD1)88.2
Amine-NHSER-148 (OG)45.1

In this hypothetical scenario, the low and stable RMSD values for both the protein backbone and the ligand after an initial equilibration period would suggest a stable binding complex. The high occupancy of hydrogen bonds with residues like TYR-150 and ASP-85 would indicate these are key interactions for anchoring the ligand in the binding pocket. Such detailed, dynamic information is crucial for understanding the mechanism of action and for the rational design of more potent and selective analogs.

Preclinical Disposition and Pharmacokinetics of N 2 Pyridin 3 Ylethyl Pyrrolidin 2 Amine

Metabolic Stability Investigations

No studies detailing the metabolic stability of N-(2-pyridin-3-ylethyl)pyrrolidin-2-amine in liver microsomes or other in vitro systems have been published. Information regarding its rate of metabolism, intrinsic clearance (Clint), or half-life (t1/2) in human, rat, or other species' microsomes is unavailable.

In Vivo Efficacy in Preclinical Models

There is no publicly available research demonstrating the in vivo efficacy of this compound in any preclinical animal models. Reports on its pharmacological effects or therapeutic potential in disease models could not be located.

Blood-Brain Barrier Penetration Studies

Data pertaining to the ability of this compound to cross the blood-brain barrier (BBB) is not available. Studies measuring its concentration in the central nervous system (CNS) relative to plasma concentrations in preclinical species have not been published.

Plasma Protein Binding

The extent to which this compound binds to plasma proteins such as albumin has not been characterized in the available literature. Data on the fraction of the compound that remains unbound in the plasma of any species is absent.

CYP450 Inhibition Profiling

There are no published reports on the inhibitory potential of this compound against major cytochrome P450 isoenzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Information regarding its potential to cause drug-drug interactions via CYP450 inhibition is therefore unknown.

Future Directions and Research Perspectives for N 2 Pyridin 3 Ylethyl Pyrrolidin 2 Amine

Design and Synthesis of Advanced N-(2-pyridin-3-ylethyl)pyrrolidin-2-amine Derivatives with Enhanced Potency

The development of advanced derivatives of this compound with enhanced potency is a key area for future research. Building upon established synthetic methodologies for pyrrolidine (B122466) and pyridine-containing compounds, researchers can explore various strategies to modify the core scaffold. mdpi.comtandfonline.comorganic-chemistry.org These strategies may include the introduction of diverse substituents on both the pyridine (B92270) and pyrrolidine rings to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

Synthetic approaches like palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to create new C-N bonds and introduce a variety of aryl and heteroaryl groups. mdpi.com Furthermore, multicomponent reactions offer an efficient pathway to generate a library of diverse derivatives from simple starting materials in a single step. tandfonline.com The exploration of stereoselective synthesis will also be crucial to isolate and test individual enantiomers, as biological activity is often stereospecific.

To guide the design of these new derivatives, computational modeling and quantitative structure-activity relationship (QSAR) studies can be utilized. These in silico methods can predict the potential activity and properties of designed molecules before their synthesis, thereby streamlining the drug discovery process.

Table 1: Hypothetical Advanced Derivatives of this compound and Their Predicted Properties

DerivativeModificationPredicted EnhancementSynthetic Strategy
Compound A Introduction of a trifluoromethyl group on the pyridine ringIncreased metabolic stability and binding affinityNucleophilic aromatic substitution
Compound B Addition of a hydroxyl group to the pyrrolidine ringImproved solubility and potential for new hydrogen bond interactionsStereoselective hydroxylation
Compound C Replacement of the pyrrolidine ring with a piperidine (B6355638) moietyAltered conformational flexibility and receptor selectivityRing-closing metathesis
Compound D Bioisosteric replacement of the pyridine ring with a pyrimidine (B1678525) ringModified target interaction and ADME propertiesCondensation reaction

Exploration of Novel Therapeutic Applications Beyond Current Indications

While the primary therapeutic targets of this compound are being established, its structural motifs, the pyridine and pyrrolidine rings, are present in a wide array of biologically active compounds. mdpi.comnih.gov This suggests that this compound and its derivatives could have therapeutic potential in a variety of disease areas beyond their initial indications.

Future research should focus on screening this compound and its analogs against a broad range of biological targets. High-throughput screening (HTS) campaigns against diverse enzyme and receptor panels could uncover unexpected activities. For instance, pyridine derivatives have shown promise as antibacterial agents, and some pyrrolidine-containing compounds have been investigated for neurological disorders. nih.govresearchgate.net Therefore, exploring the potential of this compound in infectious diseases and neuroscience could be fruitful avenues of research.

Phenotypic screening in various disease models, such as cancer cell lines or models of inflammation, could also reveal novel therapeutic applications. This approach does not require prior knowledge of the specific molecular target and can identify compounds that modulate complex cellular pathways.

Table 2: Potential Novel Therapeutic Areas for this compound Derivatives

Therapeutic AreaRationaleProposed Screening Method
Oncology Many kinase inhibitors contain pyridine and pyrrolidine scaffolds.Kinase inhibition assays, cancer cell line proliferation assays.
Infectious Diseases The pyridine moiety is a known pharmacophore in antimicrobial agents. nih.govMinimum Inhibitory Concentration (MIC) assays against a panel of bacteria and fungi.
Neurodegenerative Diseases Pyrrolidine derivatives have been explored for their effects on the central nervous system.Assays for neuroprotective effects, receptor binding assays for CNS targets.
Inflammatory Disorders Certain heterocyclic compounds exhibit anti-inflammatory properties.Cytokine release assays, in vivo models of inflammation.

Integration of Omics Data for Deeper Mechanistic Understanding

To gain a comprehensive understanding of the mechanism of action of this compound, the integration of various "omics" technologies will be indispensable. Transcriptomics (RNA sequencing), proteomics, and metabolomics can provide a global view of the cellular changes induced by the compound.

By treating cells or animal models with this compound and analyzing the resulting changes in gene expression, protein levels, and metabolite profiles, researchers can identify the key pathways and molecular targets affected by the compound. This systems-level approach can help to elucidate the on-target and off-target effects, providing crucial insights into both its efficacy and potential for toxicity.

For example, proteomics studies using techniques like mass spectrometry can identify the direct protein binding partners of the compound. Metabolomics can reveal alterations in cellular metabolism, which could be particularly relevant if the compound has applications in metabolic diseases or cancer. The integration of these large datasets through bioinformatics analysis will be key to constructing a detailed mechanistic picture.

Development of Targeted Delivery Systems for this compound

To enhance the therapeutic efficacy and minimize potential side effects of this compound, the development of targeted delivery systems is a promising future direction. google.comnih.govmdpi.com These systems aim to deliver the drug specifically to the site of action, such as a tumor or an inflamed tissue, thereby increasing its local concentration and reducing systemic exposure.

Nanoparticle-based delivery systems, including liposomes, polymeric nanoparticles, and solid lipid nanoparticles, can be engineered to encapsulate this compound. nih.govmdpi.com The surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, that specifically recognize and bind to receptors overexpressed on diseased cells. mdpi.com

Another approach is the development of prodrugs of this compound. A prodrug is an inactive derivative that is converted to the active form in the body, ideally at the target site. This can be achieved by linking the compound to a moiety that is cleaved by enzymes specifically present in the target tissue.

Table 3: Comparison of Potential Targeted Delivery Systems

Delivery SystemAdvantagesChallenges
Liposomes Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs.Potential for instability and rapid clearance from circulation.
Polymeric Nanoparticles Tunable size and surface properties, controlled release. nih.govPotential for toxicity of the polymer, complex manufacturing process.
Antibody-Drug Conjugates (ADCs) High target specificity.Complex synthesis, potential for immunogenicity.
Prodrugs Improved pharmacokinetic profile, potential for targeted activation.Design of appropriate linker and triggering mechanism can be challenging.

Collaborative Research Avenues in Chemical Biology and Translational Sciences

The successful development of this compound from a promising lead compound to a clinically useful therapeutic will require a multidisciplinary and collaborative research effort. Chemical biologists can play a crucial role in designing and synthesizing chemical probes based on the this compound scaffold. These probes, which may be fluorescently labeled or have photo-crosslinking groups, can be used to identify the direct molecular targets and visualize the compound's distribution within cells and tissues.

Collaboration with translational scientists will be essential to bridge the gap between preclinical research and clinical application. This involves conducting studies in relevant animal models of disease to evaluate the compound's efficacy and safety. Pharmacokinetic and pharmacodynamic (PK/PD) modeling will be important to determine the optimal dosing regimen for future clinical trials.

Furthermore, establishing partnerships with academic research institutions and pharmaceutical companies can provide access to specialized expertise, resources, and infrastructure necessary for advanced drug development. Open innovation models and data sharing can also accelerate progress in the field.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.